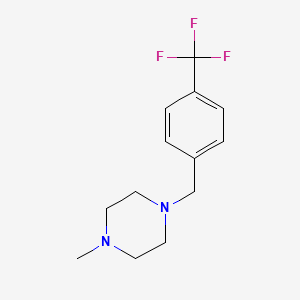

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine

Description

Properties

IUPAC Name |

1-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-17-6-8-18(9-7-17)10-11-2-4-12(5-3-11)13(14,15)16/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLZPNXTZMYWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350402 | |

| Record name | 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201682-15-7 | |

| Record name | 1-Methyl-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Alkylation of 1-Methylpiperazine with 4-(Trifluoromethyl)benzyl Chloride

A widely used approach involves the reaction of 1-methylpiperazine with 4-(trifluoromethyl)benzyl chloride under basic conditions:

-

- 1-Methylpiperazine as the nucleophile.

- 4-(Trifluoromethyl)benzyl chloride as the alkylating agent.

- Potassium carbonate as the base.

- Acetonitrile as the solvent.

- Heating under reflux to promote substitution.

Procedure:

The mixture is stirred and heated under reflux, allowing the nucleophilic nitrogen of the piperazine to attack the benzyl chloride, forming the N-benzylated product. After reaction completion, the mixture is cooled, and the product is isolated by extraction and purified via recrystallization or column chromatography.Outcome:

This method yields this compound with good purity and yield, suitable for further applications.

Multi-Step Synthesis via Piperazine Derivatives and Guanidine Intermediates

In more complex synthetic schemes, as reported in advanced medicinal chemistry research, the compound is prepared through a sequence of transformations starting from piperidine or piperazine derivatives:

-

- Conversion of piperidine derivatives to methyl or amide intermediates.

- N-alkylation with substituted benzyl bromides or chlorides.

- Reduction steps using lithium aluminum hydride (LiAlH4) to convert amides to amines.

- Acylation or guanylation reactions to introduce guanidine functionalities.

- Final acid deprotection to yield the target guanidine-substituted piperazine compound.

Example:

A reported synthesis involved eight steps starting from 4-piperidine butyric acid hydrochloride, including N-alkylation with 4-(trifluoromethyl)benzoyl chloride, reductions, and guanylation with thiopseudourea derivatives, followed by acid deprotection to yield this compound derivatives.

Sulfur-Substituted Phenylpiperazine Derivatives as Analogues

Research into phenylpiperazine derivatives with sulfur-containing substituents has shown synthetic routes that might be adapted for related compounds:

- Starting from substituted anilines, sulfonylation with chlorosulfonic acid, reduction with red phosphorus and iodine, followed by alkylation and cyclization with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring.

- Subsequent N-substitution with trifluoromethyl groups via trifluoromethanesulfonic anhydride.

- These methods provide high regioselectivity and allow introduction of trifluoromethylbenzyl groups onto the piperazine nitrogen.

Comparative Data Table of Preparation Approaches

Research Findings on Preparation

- The direct N-alkylation method is straightforward and widely used for synthesizing this compound, especially for industrial scale due to its simplicity and efficiency.

- The multi-step synthesis involving guanidine intermediates allows for further functionalization and tailoring of biological activity but requires more complex operations and purification steps.

- Synthetic routes involving sulfonylation and cyclization of substituted anilines provide access to structurally related phenylpiperazine derivatives with potential biological activity, demonstrating the versatility of piperazine chemistry.

- Purification is typically achieved by silica gel column chromatography and recrystallization, confirmed by NMR and mass spectrometry for structural verification.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

CNS Modulation

Research indicates that 1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine interacts with neurotransmitter systems, particularly serotonin and dopamine pathways. This interaction suggests potential applications in treating psychiatric disorders such as anxiety and depression. Preliminary studies have shown that compounds with similar structures can influence CNS functions, leading to the hypothesis that this compound may possess similar therapeutic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. For instance, derivatives containing the trifluoromethylbenzyl moiety have demonstrated significant antiproliferative effects against various cancer cell lines, including breast, colon, and melanoma cancers. In particular, one study reported a growth inhibition rate of over 80% on several cancer cell lines when tested against this compound .

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is largely influenced by its piperazine nitrogen atoms, which can engage in nucleophilic substitution reactions. This property is essential for synthesizing analogs or derivatives with altered pharmacological profiles. Various synthetic routes have been developed to produce this compound efficiently, contributing to its availability for research purposes.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly impacts the biological activity of this compound compared to other piperazine derivatives. A comparative analysis of structurally similar compounds reveals that those lacking this group tend to exhibit lower lipophilicity and reduced biological activity. The following table summarizes key structural characteristics and biological activities of related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Benzylpiperazine | Contains a benzyl group at one nitrogen | Commonly studied for stimulant effects |

| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl group at different position | Often used in combination with stimulants |

| 1-Methylpiperazine | Methyl substitution without trifluoromethyl | Less lipophilic than the trifluoromethyl variant |

| 1-(4-Chlorophenyl)piperazine | Chlorine substitution instead of trifluoromethyl | Different pharmacological profile |

Pharmacological Profiling

Pharmacological studies are ongoing to determine the efficacy and safety profile of this compound in vivo. Initial findings suggest that it may have a favorable binding affinity for serotonin and dopamine receptors, which are crucial targets for many CNS-active drugs . Further investigations are required to elucidate its mechanism of action and potential therapeutic applications.

Case Studies

Several case studies have documented the effectiveness of piperazine derivatives in clinical settings:

- Colon Cancer : A derivative containing the trifluoromethyl group was shown to reduce growth by approximately 84% on colon cancer cell lines.

- CNS Tumors : Another study indicated over 80% reduction in tumor growth on specific brain cancer cell lines when treated with related piperazine compounds.

- Melanoma : High efficacy was noted against melanoma cell lines, with reductions exceeding 95% in some cases .

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-(trifluoromethyl)benzyl)piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with biological macromolecules, influencing their function. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds:

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine (Target Compound) Structure: 1-methylpiperazine core with 4-(trifluoromethyl)benzyl at N3. Activity: Potent FLT3 inhibition (IC₅₀ < 100 nM in MV4–11 AML cells) , synergizes with aminoisoquinoline moieties. Role in Drug Design: Found in ponatinib analogs; basic amine side chain enhances solubility and cellular uptake .

NCT-503,31 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide) Structure: Piperazine carbothioamide with 4-(trifluoromethyl)benzyl. Activity: Not explicitly reported, but synthetic yield (7.05 mmol) suggests challenges in scalability compared to the target compound . Key Difference: Thiourea linker may reduce metabolic stability versus amide/alkyl linkers.

Compound 23 ([4-(trifluoromethyl)benzyl]piperazine-vindoline conjugate) Structure: Vindoline linked to piperazine via N-alkyl chain at position 15. Activity: GI₅₀ = 1.00 µM (MDA-MB-468 breast cancer); outperforms N-acyl analogs due to improved bioavailability .

HSN285 (2-Aminoquinoline-piperazine hybrid) Structure: Combines 2-aminoquinoline core with 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine. Activity: Weak FLT3 inhibition (IC₅₀ > 1 µM); highlights the necessity of aminoisoquinoline for potency .

PMS 812 (Antidiabetic Piperazine) Structure: 1-Methyl-4-(2',4'-dichlorobenzyl)-2-imidazolinylpiperazine.

Structure-Activity Relationship (SAR) Insights

- Substituent Position :

- Synergistic Moieties: Aminoheterocycles (e.g., aminoisoquinoline in ponatinib analogs) are critical for kinase inhibition; their absence (e.g., HSN285) abolishes activity .

- Basic Amine Side Chains :

Comparative Data Table

Research Findings and Contradictions

- FLT3 Inhibition: While the target compound’s piperazine moiety is present in ponatinib, activity requires synergistic aminoisoquinoline (e.g., HSN352 vs. HSN285) .

- Antitumor Activity : Compound 23’s efficacy on breast cancer cells (GI₅₀ = 1.00 µM) surpasses many analogs, emphasizing the role of conjugation strategies .

- Synthetic Challenges : Low yields in NCT-503,31 synthesis (7.05 mmol) contrast with the target compound’s scalability, underscoring process optimization needs .

Biological Activity

1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activity, particularly in modulating central nervous system functions. This compound, characterized by its trifluoromethyl group, presents unique pharmacological properties that may be leveraged in therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C13H14F3N

- Molecular Weight : 251.25 g/mol

- CAS Number : 201682-15-7

The structure of this compound includes a piperazine ring substituted with a trifluoromethylbenzyl group, which enhances its lipophilicity and may influence its interaction with biological targets.

Central Nervous System Modulation

Research indicates that this compound exhibits notable activity in the central nervous system (CNS). Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Key Findings:

- Serotonin Receptor Interaction : The compound has been shown to interact with various serotonin receptor subtypes, potentially influencing mood and anxiety disorders.

- Dopaminergic Activity : Preliminary studies suggest that it may also affect dopaminergic signaling, which is crucial for conditions like schizophrenia and Parkinson's disease .

Anticancer Potential

Emerging studies have explored the anticancer properties of piperazine derivatives, including this compound.

Case Studies:

- Prostate Cancer : In vitro studies demonstrated that certain piperazine derivatives exhibit selective cytotoxicity against prostate cancer cell lines, suggesting potential as therapeutic agents .

- Breast Cancer : Compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer models .

Pharmacological Profile

The pharmacological profile of this compound indicates a range of effects:

The biological activity of this compound is attributed to its structural features that facilitate interactions with specific receptors and enzymes.

Proposed Mechanisms:

- Receptor Binding : The presence of the trifluoromethyl group may enhance binding affinity to serotonin receptors, influencing neurotransmission.

- Enzyme Modulation : The compound may act as an inhibitor for enzymes involved in neurotransmitter metabolism, thereby prolonging their action within synaptic clefts.

Research Findings and Implications

Recent studies have focused on the synthesis and evaluation of piperazine derivatives for their therapeutic potential:

- Synthesis Approaches : Various synthetic routes have been developed to create analogs with improved efficacy and selectivity .

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic effects, revealing significant promise for treating CNS disorders and cancers .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms at play and to optimize the pharmacological properties of this compound. Clinical trials will be essential in determining its safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-4-(4-(trifluoromethyl)benzyl)piperazine, and how are intermediates purified?

- Methodology :

- Step 1 : Alkylation of piperazine derivatives using trifluoromethylbenzyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) under reflux. For example, 1-(4-fluorobenzyl)piperazine reacts with propargyl bromide in DMF/K₂CO₃ to form intermediates via nucleophilic substitution .

- Step 2 : Purification via silica gel chromatography (ethyl acetate/hexane ratios 1:8) or crystallization (e.g., with diethyl ether) to isolate the final product .

- Key Data :

- Yields range from 50% to 90% depending on substituents and reaction conditions .

- Purity is confirmed by ¹H NMR and elemental analysis (e.g., δ 3.48 ppm for –CH₂– groups in piperazine derivatives) .

Q. How is the structural conformation of this compound characterized in medicinal chemistry studies?

- Methodology :

- NMR Spectroscopy : Assign peaks for trifluoromethyl (–CF₃, δ ~110–120 ppm in ¹⁹F NMR) and benzyl protons (aromatic protons at δ 7.2–7.5 ppm) .

- X-ray Crystallography : Confirms chair conformation of the piperazine ring and dihedral angles between aromatic substituents (e.g., 68.6° for fluorophenyl groups) .

- Key Data :

- Piperazine derivatives exhibit logP values ~2.5–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) influence its anticancer or enzyme inhibitory activity?

- Methodology :

- SAR Studies : Systematic replacement of substituents (e.g., 4-chlorophenyl, 4-methylbenzyl) and evaluation via in vitro assays (e.g., NCI60 cancer cell line screening) .

- Molecular Docking : Computational modeling to assess binding affinity to targets like FLT3 kinase or human carbonic anhydrase .

- Key Data :

| Substituent | IC₅₀ (μM) | Target |

|---|---|---|

| 4-(Trifluoromethyl)benzyl | 0.092 | Butyrylcholinesterase |

| Bis(4-fluorophenyl)methyl | <1.0 | FLT3 kinase |

Q. What strategies resolve discrepancies in biological assay data for piperazine derivatives (e.g., conflicting IC₅₀ values)?

- Methodology :

- Orthogonal Assays : Cross-validate results using enzymatic assays (e.g., fluorescence-based) and cell-based proliferation tests (e.g., MTT assay) .

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Case Study :

- Compound NCT-503 showed low FLT3 inhibition in enzymatic assays but potent AML cell line activity due to synergistic effects with its aminoisoquinoline moiety .

Q. How is the cardiotropic or antiarrhythmic activity of this compound optimized for therapeutic applications?

- Methodology :

- In Vivo Models : Administer derivatives (e.g., 1-methyl-4-(2′,4′-dichlorobenzyl)piperazine) in diabetic rat models to measure glucose tolerance and insulin secretion .

- Electrophysiology : Patch-clamp studies on cardiac cells to quantify ion channel modulation (e.g., hERG inhibition) .

- Key Data :

- PMS 847 (diisopropyl derivative) improved glucose tolerance by 40% at 100 μmol/kg (oral) without hypoglycemia .

Data Contradiction Analysis

Q. Why do some piperazine derivatives show strong in vitro activity but poor in vivo efficacy?

- Root Cause :

- Poor Pharmacokinetics : High plasma protein binding (>95%) or rapid clearance (e.g., t₁/₂ <1 hr in rodents) .

- Off-Target Effects : Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) alters metabolic pathways .

- Mitigation :

- Introduce PEGylation or prodrug strategies to enhance solubility and bioavailability .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.